BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for PSI-353661
in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PSI-353661

Cat. No.: B8382301

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of PSI-353661, an
experimental phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-
monophosphate, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA
polymerase.

Mechanism of Action

PSI-353661 is a liver-targeting prodrug that is metabolized intracellularly to its active
triphosphate form, PSI-352666. This active metabolite acts as a chain terminator when
incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral
replication. The metabolic activation of PSI-353661 involves a series of enzymatic steps,
beginning with the hydrolysis of the carboxyl ester by Cathepsin A and Carboxylesterase 1
(CES1). This is followed by the removal of the amino acid moiety by Histidine triad nucleotide-
binding protein 1 (HINT1) and subsequent phosphorylation steps to yield the active
triphosphate analog.

Signaling Pathway: Metabolic Activation of PSI-
353661

The following diagram illustrates the intracellular metabolic activation pathway of PSI-353661
to its active triphosphate form, PSI-352666.
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Caption: Metabolic activation of PSI-353661 to its active form.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of PSI-353661 in
various HCV replicon systems and cell lines.

Table 1: Antiviral Activity of PSI-353661 against HCV Replicons

Replicon

HCV Genotype ECso (nM) ECo0 (nM) Reference
System

la Wild-Type - 8 [1]

1b Wild-Type 3.0 8.5 [2]

2a Wild-Type - - -

1b S282T Mutant - 11 [1]

Table 2: Cytotoxicity Profile of PSI-353661

Cell Line Assay Duration CCso (UM) Reference
Huh? 8 days >80 [2]

HepG2 8 days >80 [2]

BxPC3 8 days > 80

CEM 8 days > 80
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Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the 50% effective concentration (ECso) of PSI-
353661 using an HCV subgenomic replicon system expressing a reporter gene (e.g.,

luciferase).

Experimental Workflow: HCV Replicon Assay
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Caption: Workflow for determining the antiviral activity of PSI-353661.
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Materials:

HCV genotype 1b subgenomic replicon-harboring Huh7 cells (e.g., Huh-7 Lunet)
e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution

» PSI-353661

e Dimethyl sulfoxide (DMSO)

o Luciferase assay reagent

o 96-well cell culture plates

e Luminometer

Procedure:

o Cell Seeding: Seed Huh7 cells harboring the HCV genotype 1b luciferase reporter replicon in
a 96-well plate at a density of 5 x 103 cells per well in 100 pL of DMEM supplemented with
10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO: incubator.

o Compound Preparation: Prepare a 2X serial dilution of PSI-353661 in DMEM. The final
concentrations should typically range from 0.1 nM to 1 uM. Include a vehicle control (DMSO)
and a no-treatment control.

e Cell Treatment: Remove the culture medium from the 96-well plate and add 100 pL of the
prepared compound dilutions to the respective wells.

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO: incubator.

» Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity
according to the manufacturer's protocol for the luciferase assay system.
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o Data Analysis: Determine the ECso value by plotting the percentage of inhibition of luciferase
activity against the log concentration of PSI-353661 and fitting the data to a sigmoidal dose-
response curve.

Protocol 2: Infectious Virus Assay

This protocol outlines the procedure to evaluate the efficacy of PSI-353661 against infectious
HCV patrticles using the JFH-1 (genotype 2a) cell culture system.

Experimental Workflow: Infectious Virus Assay
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Caption: Workflow for assessing PSI-353661 against infectious HCV.
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Materials:

Huh7.5 cells

e HCV cell culture-derived virus (HCVcc), JFH-1 strain

o DMEM with 10% FBS and 1% Penicillin-Streptomycin

» PSI-353661

e DMSO

o RNA extraction kit

o Reagents for RT-gPCR

o 48-well cell culture plates

Procedure:

Cell Seeding: Seed Huh7.5 cells in a 48-well plate at a density of 2 x 10# cells per well and
incubate overnight.

e Infection: Infect the cells with HCVcc (JFH-1) at a multiplicity of infection (MOI) of 0.1 for 4
hours.

o Treatment: After infection, remove the virus inoculum, wash the cells with PBS, and add
fresh medium containing serial dilutions of PSI-353661.

 Incubation: Incubate the plates for 48 to 72 hours.

» Viral RNA Quantification: Harvest the cell culture supernatant and extract viral RNA using a
commercial kit. Quantify HCV RNA levels using a one-step real-time RT-PCR assay.

o Data Analysis: Calculate the ECso value based on the reduction of HCV RNA levels in the
supernatant of treated cells compared to the vehicle control.

Protocol 3: Cytotoxicity Assay (MTT Assay)
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This protocol is for determining the 50% cytotoxic concentration (CCso) of PSI-353661 in Huh7
cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Cytotoxicity Assay
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Caption: Workflow for determining the cytotoxicity of PSI-353661.
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Materials:

Huh7 cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin
PSI-353661

DMSO

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5 x 103 cells per well.

Compound Treatment: The following day, treat the cells with serial dilutions of PSI-353661
(typically from 1 uM to 100 uM). Include a vehicle control (DMSO) and a no-cell control
(medium only).

Incubation: Incubate the plate for 8 days, changing the medium with freshly prepared
compound every 2-3 days.

MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Solubilization: Add 100 uL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Determine the CCso value by plotting the percentage of cell viability against the log
concentration of PSI-353661.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for PSI-353661 in Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
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culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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